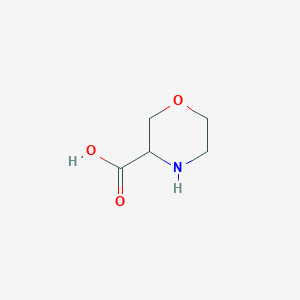

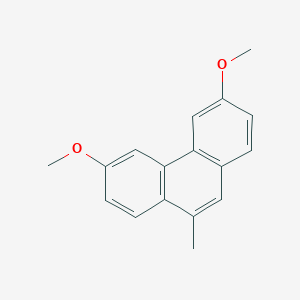

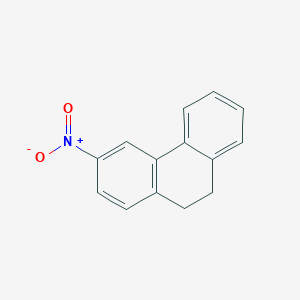

![molecular formula C11H17NO2S B106448 N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine CAS No. 16191-76-7](/img/structure/B106448.png)

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine, also known as NEMPSEA, is a compound that has been gaining attention in the scientific community for its potential applications in research and lab experiments. This compound has been studied for its ability to act as an enzyme inhibitor, and its potential use in various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Transformations

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine has been utilized in various chemical synthesis and transformations. For instance, it's involved in the preparation of beta-sulfonyl enamines, which are instrumental in cyclization reactions to produce sulfone-substituted indolizines. These compounds are considered potential scaffolds for alkaloid synthesis. Moreover, these substances display reactivity that allows for stereoselective reductions and hydrogenolysis, leading to the formation of beta-sulfonyl amines and enaminones respectively (Michael et al., 2004).

2. Catalytic and Material Applications

In the realm of materials science and catalysis, this compound has shown promise. It has been part of the functionalization process of SBA-15, leading to the formation of a material known as SBA-15/PrEn-NHSO3H. This material demonstrates zwitterionic IL-type heterogeneous catalytic behavior, notably in the N-formylation of amines. The material's catalytic activity, coupled with its excellent recyclability, underscores its potential utility in various chemical processes (Rostamnia & Doustkhah, 2016).

3. Corrosion Inhibition

The molecule has also been investigated in the context of corrosion inhibition. Studies involving related amine derivatives on steel surfaces have employed density functional theory (DFT) and molecular dynamics (MD) simulations to understand the adsorption behavior and corrosion inhibition mechanism. These studies are critical in materials science, especially for protecting infrastructure in harsh environments (Saha et al., 2018).

4. Biomedical Research

In biomedical research, compounds related to this compound have been explored for various applications. For instance, 18F-labeled vinyl sulfones have been synthesized and investigated for their potential in probe construction for PET (Positron Emission Tomography) imaging. Their ability to label bioactive molecules and react with red blood cells for potential cell tracking applications makes them significant in medical diagnostics and research (Zhang et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

N-ethyl-2-(4-methylphenyl)sulfonylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDYSHSSSNRQFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364750 |

Source

|

| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16191-76-7 |

Source

|

| Record name | N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

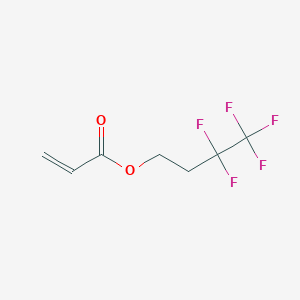

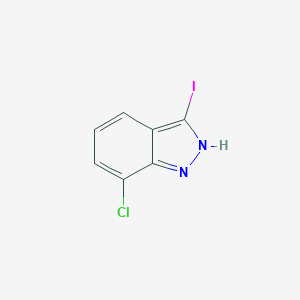

![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)

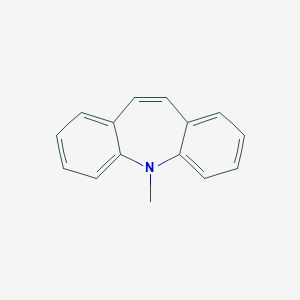

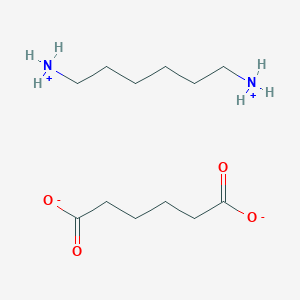

![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)

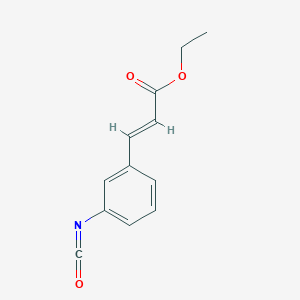

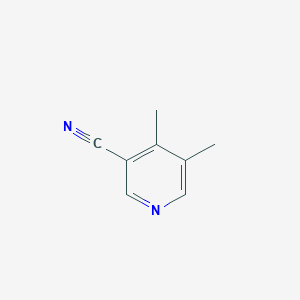

![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)